[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine
Description
Properties
IUPAC Name |
(2-pyrrolidin-1-ylpyrimidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-7-8-3-4-11-9(12-8)13-5-1-2-6-13/h3-4H,1-2,5-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZOQRUBOAQWEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267955 | |
| Record name | 2-(1-Pyrrolidinyl)-4-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-04-9 | |
| Record name | 2-(1-Pyrrolidinyl)-4-pyrimidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944902-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Pyrrolidinyl)-4-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(pyrrolidin-1-yl)pyrimidin-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological & Application
Synthesis protocol for [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine from 2-chloropyrimidine
Executive Summary & Strategic Rationale
This application note details the synthesis of [2-(pyrrolidin-1-yl)pyrimidin-4-yl]methanamine starting strictly from 2-chloropyrimidine .
The Synthetic Challenge:
Standard pyrimidine functionalization often utilizes 2,4-dichloropyrimidine.[1][2] However, nucleophilic aromatic substitution (
The Solution: To guarantee the C2-pyrrolidine / C4-methanamine regiochemistry, this protocol employs a C4-Directed Ortho-Lithiation (DoM) strategy on the 2-chloropyrimidine core. By installing the carbon framework at C4 before displacing the C2-chlorine, we utilize the inherent directing effects of the pyrimidine nitrogens and the chlorine substituent to ensure 100% regiochemical fidelity.
Synthetic Pathway Overview[3]
-
C4-Functionalization: Low-temperature lithiation using LiTMP followed by formylation.
-
C2-Substitution:
displacement of the chlorine by pyrrolidine (activated by the electron-withdrawing aldehyde). -
Amine Installation: Reductive amination of the C4-aldehyde to the target methanamine.
Reaction Pathway Visualization
The following diagram illustrates the chemical logic and intermediate structures.
Figure 1: Step-wise chemical transformation from 2-chloropyrimidine to the target amine.
Detailed Experimental Protocols
Stage 1: Synthesis of 2-Chloropyrimidine-4-carbaldehyde
Principle: 2-Chloropyrimidine is prone to nucleophilic attack by alkyl lithiums (e.g., n-BuLi). Therefore, the non-nucleophilic, bulky base LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is required to deprotonate the C4 position selectively.
Reagents & Stoichiometry:
| Reagent | Equiv.[1] | Role |
| 2-Chloropyrimidine | 1.0 | Substrate |
| 2,2,6,6-Tetramethylpiperidine (TMP) | 1.2 | Base Precursor |
| n-Butyllithium (2.5M in hexanes) | 1.2 | Lithiation Agent |
| DMF (Anhydrous) | 1.5 | Electrophile |
| THF (Anhydrous) | Solvent | Medium (0.2 M) |
Protocol:
-
Preparation of LiTMP: In a flame-dried 3-neck flask under Argon, dissolve TMP (1.2 equiv) in anhydrous THF. Cool to -78°C (dry ice/acetone bath). Dropwise add n-BuLi (1.2 equiv). Stir for 30 min at 0°C, then re-cool to -78°C.
-
Lithiation: Add a solution of 2-chloropyrimidine (1.0 equiv) in THF dropwise to the LiTMP solution at -78°C. Critical: Keep internal temp below -70°C to prevent decomposition. Stir for 45 mins. The solution will turn deep red/brown.
-
Formylation: Add anhydrous DMF (1.5 equiv) dropwise. Stir for 1 hour at -78°C.
-
Quench: Quench with saturated aqueous
solution while still cold. Allow to warm to room temperature (RT). -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.[3] -
Purification: Flash chromatography (Hexane/EtOAc gradient). The aldehyde is moderately unstable; store under inert gas at -20°C.
Stage 2: Displacement with Pyrrolidine
Principle: The newly installed aldehyde at C4 is strongly electron-withdrawing, significantly activating the C2-chlorine for nucleophilic displacement. This reaction proceeds under mild conditions.[1]
Reagents & Stoichiometry:
| Reagent | Equiv.[1] | Role |
| 2-Chloropyrimidine-4-carbaldehyde | 1.0 | Substrate |
| Pyrrolidine | 1.1 | Nucleophile |
| DIPEA (Diisopropylethylamine) | 1.5 | Acid Scavenger |
| Dichloromethane (DCM) | Solvent | Medium (0.1 M) |
Protocol:
-
Dissolve the aldehyde from Stage 1 in DCM at 0°C.
-
Add DIPEA (1.5 equiv).
-
Add Pyrrolidine (1.1 equiv) dropwise.
-
Allow to warm to RT and stir for 2-4 hours. Monitor by TLC/LCMS (Target mass: M+1 = ~176).
-
Workup: Wash with water and brine. Dry over
. -
Purification: Usually not required. If necessary, pass through a short silica plug.
-
Checkpoint: The product is 2-(pyrrolidin-1-yl)pyrimidine-4-carbaldehyde .
-
Stage 3: Reductive Amination to Target
Principle: Converting the aldehyde to a primary amine via an in situ imine formation using ammonium acetate, followed by hydride reduction.
Reagents & Stoichiometry:
| Reagent | Equiv.[1] | Role |
| Stage 2 Product | 1.0 | Substrate |
| Ammonium Acetate ( | 10.0 | Ammonia Source |
| Sodium Cyanoborohydride ( | 1.5 | Reducing Agent |
| Methanol (MeOH) | Solvent | Medium |
| Molecular Sieves (3Å) | Mass% | Water Scavenger |
Protocol:
-
Dissolve Stage 2 product in dry Methanol. Add activated 3Å molecular sieves.
-
Add
(10 equiv) and stir at RT for 1 hour to form the imine/hemiaminal. -
Cool to 0°C. Add
(1.5 equiv) portion-wise.-
Safety Note:
generates HCN if acidified. Keep reaction basic/neutral.
-
-
Stir at RT overnight.
-
Quench: Carefully quench with 1N NaOH (to pH > 10).
-
Workup: Extract with DCM (3x). The amine is polar; ensure thorough extraction.
-
Purification: Reverse-phase HPLC or amine-functionalized silica chromatography is recommended to isolate the pure free base or convert to HCl salt for stability.
Critical Process Parameters & Troubleshooting
The following decision tree helps navigate common failure modes during the critical lithiation step.
Figure 2: Troubleshooting logic for the moisture-sensitive lithiation step.
References
-
Directed Lithiation of Pyrimidines: Plé, N., Turck, A., et al. "Metalation of diazines. XI. Directed ortholithiation of fluoropyrimidines." Journal of Organic Chemistry, 1995. Note: Establishes the protocol for LiTMP mediated lithiation of halo-pyrimidines.
-
Regioselectivity of Chloropyrimidines: Lüleburgaz, S., et al. "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Journal of Organic Chemistry, 2020. Note: Validates why starting with 2,4-dichloro yields the wrong isomer (C4-substitution).
-
Reductive Amination Methodologies: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Note: Standard protocol adapted for Stage 3.
-
Commercial Availability of Intermediate: PubChem Compound Summary for CID 21667839: 2-Chloropyrimidine-4-carbaldehyde. Note: Confirms stability and existence of the key intermediate.
Sources
Application Notes and Protocols for [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine in Synthetic Chemistry
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyrimidine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved drugs.[1] Its ability to form key hydrogen bond interactions with biological targets, such as protein kinases, makes it an attractive framework for drug design.[2] Within this class of heterocycles, [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine emerges as a versatile building block, offering a unique combination of a nucleophilic pyrrolidine moiety, a central pyrimidine ring, and a reactive primary aminomethyl group. This trifecta of functionalities allows for diverse chemical modifications, enabling the exploration of vast chemical space in the pursuit of novel therapeutics.
This guide provides an in-depth exploration of the practical applications of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine, focusing on its utilization in two of the most fundamental transformations in medicinal chemistry: amide bond formation and reductive amination. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.
Physicochemical Properties and Handling
While specific experimental data for [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine is not extensively reported in the literature, its properties can be inferred from its structural components and data available for related 2-aminopyrimidine derivatives.
| Property | Estimated Value/Information | Source |
| Molecular Formula | C₉H₁₄N₄ | [3] |
| Molecular Weight | 178.24 g/mol | [3] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds[4] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[1][5] | Inferred from related compounds |
| pKa | The primary amine is expected to be basic, with a pKa around 8-9. The pyrimidine nitrogens are weakly basic. | General chemical principles |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[4] | General laboratory practice |
Safety and Handling:
As with all amine-containing compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.[5]
Synthesis of the Building Block
A plausible synthetic route to [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine can be conceptualized based on established pyrimidine chemistry. A common strategy involves the sequential functionalization of a dihalopyrimidine precursor.
Figure 1: Conceptual synthetic workflow for [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine.
This synthetic approach leverages the differential reactivity of the chlorine atoms on the pyrimidine ring, allowing for a regioselective nucleophilic aromatic substitution followed by cyanation and subsequent reduction to the desired primary amine.
Core Applications and Protocols
The primary amine of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine is the key handle for derivatization. The following sections detail protocols for its two most common and impactful transformations.
Amide Bond Formation: Crafting Bioactive Amides
Amide bonds are a ubiquitous feature in pharmaceuticals, contributing to molecular recognition and structural rigidity.[6] The primary amine of our building block readily participates in amide coupling reactions with a variety of carboxylic acids.
Causality Behind Experimental Choices:
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. For heterocyclic amines, which can sometimes be less nucleophilic or prone to side reactions, robust coupling agents are preferred.[7] The addition of a non-nucleophilic base is essential to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.
Experimental Protocol: General Procedure for Amide Coupling
Figure 2: Workflow for a typical amide coupling reaction.
Detailed Steps:
-
Pre-activation: To a solution of the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add the coupling reagent (1.1 equivalents).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equivalents).
-
Activation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add a solution of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine (1.0 equivalent) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Recommended Coupling Reagents:
| Coupling Reagent | Common Name | Key Features |
| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | Highly efficient, fast reaction times, suitable for sterically hindered substrates.[8] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Reliable and widely used, good for general-purpose amide couplings.[8] |
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | Water-soluble byproducts, easy to remove during work-up.[7] |
Reductive Amination: Forging New Carbon-Nitrogen Bonds
Reductive amination is a powerful and versatile method for forming C-N bonds, offering a controlled way to introduce alkyl or arylalkyl substituents to the primary amine.[9] This one-pot reaction involves the in situ formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced to the corresponding secondary amine.
Causality Behind Experimental Choices:
The choice of reducing agent is crucial for the success of a reductive amination. A key requirement is that the reducing agent should selectively reduce the iminium ion intermediate over the starting carbonyl compound.[10] Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this transformation due to its mildness and selectivity.[11] The reaction is typically carried out in a non-protic solvent to avoid decomposition of the reducing agent.
Experimental Protocol: General Procedure for Reductive Amination
Figure 3: Workflow for a typical reductive amination reaction.
Detailed Steps:
-
Reaction Setup: To a solution of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a catalytic amount of acetic acid (optional, can facilitate imine formation).
-
Reducing Agent Addition: Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Common Reducing Agents for Reductive Amination:
| Reducing Agent | Common Name | Key Features |
| Sodium triacetoxyborohydride | STAB | Mild and selective, tolerates a wide range of functional groups.[11] |
| Sodium cyanoborohydride | NaBH₃CN | Effective but toxic; use with caution.[10] |
| Triethylsilane/TFA | Et₃SiH/TFA | A robust system for electron-poor heterocyclic amines.[4] |
Applications in Drug Discovery: A Scaffold for Kinase Inhibition
The 2-aminopyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[2] The pyrrolidine group at the 2-position can occupy a hydrophobic pocket, while modifications at the 4-aminomethyl position can be directed towards the solvent-exposed region or other pockets of the ATP-binding site to enhance potency and selectivity.
Figure 4: Drug discovery workflow utilizing the title building block.
Libraries of compounds derived from [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine can be synthesized using the protocols described above and screened against a panel of kinases to identify novel inhibitors for various therapeutic areas, including oncology and inflammatory diseases.
Conclusion
[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic placement of functional groups allows for the facile synthesis of diverse libraries of compounds through robust and well-established chemical transformations such as amide coupling and reductive amination. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their quest for novel and impactful bioactive molecules.
References
-
PubChem. 2-Aminopyrimidine. National Center for Biotechnology Information. (n.d.). Available from: [Link]
- Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. PMC. (n.d.).
- A overview of the 2- Aminopyrimidine deriv
-
PubChem. 2-Aminopyrimidine-4-carboxylic acid. National Center for Biotechnology Information. (n.d.). Available from: [Link]
-
Wikipedia. Reductive amination. (n.d.). Available from: [Link]
- Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 37(11), 2359-2371. (2008).
- Guchhait, S. K., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. (n.d.).
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. (n.d.). Available from: [Link]
- Khan, K. M., et al. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(21), 5136. (2020).
- Dabhi, R. C., et al. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. (2023).
- Alec, C. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. (2024).
- Al-dujailly, M. A., et al. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(23), 5691. (2020).
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). Available from: [Link]
-
Aapptec. Coupling Reagents. (n.d.). Available from: [Link]
- Wang, Y., et al. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 12(11), 1934-1946. (2021).
-
PubChemLite. [2-(pyrrolidin-1-yl)pyrimidin-4-yl]methanamine. (n.d.). Available from: [Link]
- Fedorov, A. Y., & Beletskaya, I. P. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4945. (2021).
- Zaitsev, V. G., et al. Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. Organic & Biomolecular Chemistry, 18(30), 5824-5831. (2020).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chalcogen.ro [chalcogen.ro]
- 3. PubChemLite - [2-(pyrrolidin-1-yl)pyrimidin-4-yl]methanamine (C9H14N4) [pubchemlite.lcsb.uni.lu]
- 4. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
- 5. 2-Aminopyrimidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Nucleophilic substitution reaction conditions for pyrrolidinyl pyrimidine synthesis
Application Note: Nucleophilic Substitution Strategies for Pyrrolidinyl Pyrimidine Synthesis
Abstract
The pyrrolidinyl-pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous kinase inhibitors (e.g., JAK, CDK, and PI3K/mTOR pathways). This guide provides a comprehensive technical analysis of the nucleophilic aromatic substitution (
Strategic Reaction Design
The Regioselectivity Challenge
The reaction between a pyrrolidine nucleophile and a 2,4-dichloropyrimidine is governed by the electronic disparity between the C-2 and C-4 positions.
-
C-4 Position (Default): The C-4 carbon is more electrophilic due to the para-like resonance contribution of the N-1 and N-3 atoms. Under standard kinetic control, nucleophilic attack occurs here first.
-
C-2 Position (The Exception): Accessing the C-2 position typically requires blocking C-4 or exploiting specific electronic perturbations (e.g., C-5 steric bulk or C-6 electron-donating groups).
Decision Matrix: Condition Selection
Select your synthetic route based on substrate electronics and available equipment.
Figure 1: Decision tree for selecting reaction conditions based on pyrimidine electronics.
Critical Variables & Optimization
Solvent Effects[1]
-
Protic Polar (EtOH, n-BuOH): Stabilizes the Meisenheimer intermediate via hydrogen bonding. Ideal for standard
but may cause solvolysis byproducts at high temperatures. -
Aprotic Polar (DMF, DMSO, NMP): Enhances nucleophilicity of the amine by poorly solvating the anion. Essential for unreactive chlorides but requires aqueous workup to remove.
-
Green Alternatives: Water/IPA mixtures or pure water (with surfactant) are increasingly viable for "on-water" reactions, exploiting the hydrophobic effect to accelerate rates.
Base Selection
-
Tertiary Amines (DIPEA, TEA): Standard proton scavengers. Caution: TEA can act as a nucleophile in rare cases, leading to quaternary ammonium salts. DIPEA is preferred due to steric bulk.
-
Inorganic Carbonates (
, ): Used when higher temperatures are required or to avoid amine salt formation. Cesium is superior for solubility in organic solvents (the "Cesium Effect").
Experimental Protocols
Method A: Standard Regioselective Synthesis (C-4 Substitution)
Best for: Discovery scale (100 mg - 5 g), standard 2,4-dichloropyrimidines.
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Pyrrolidine derivative (1.05 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: Ethanol (0.2 M concentration)
Procedure:
-
Setup: Charge a round-bottom flask with 2,4-dichloropyrimidine and Ethanol. Cool to 0°C in an ice bath. Rationale: Low temperature maximizes kinetic selectivity for the C-4 position.
-
Addition: Add DIPEA followed by the dropwise addition of Pyrrolidine.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC/LCMS.
-
Note: If starting material persists, heat to 50°C. Avoid reflux to prevent C-2 substitution or bis-substitution.
-
-
Workup: Evaporate volatiles under reduced pressure. Resuspend residue in EtOAc and wash with water (
) and Brine ( ). Dry over .[1] -
Purification: Flash chromatography (Hexane/EtOAc gradient). C-4 product typically elutes first due to lower polarity compared to bis-substituted byproducts.
Method B: Microwave-Assisted Synthesis
Best for: High-throughput library generation, difficult substrates.
Reagents:
-
Chloropyrimidine substrate (1.0 equiv)
-
Pyrrolidine (1.2 equiv)
-
Base:
(2.0 equiv) -
Solvent: Acetonitrile or IPA (sealed vessel safe)
Procedure:
-
Assembly: Combine all reagents in a microwave-safe vial. Cap and crimp.
-
Irradiation: Heat to 120°C for 10 minutes (fixed hold time).
-
Power: Dynamic mode (max 300W).
-
-
Workup: Filter off inorganic salts. Concentrate filtrate.
-
Analysis: Direct injection on Prep-HPLC is recommended for library purification.
Method C: Buchwald-Hartwig Amination (For Deactivated Substrates)
Best for: Electron-rich pyrimidines (e.g., 5-methoxy-4-chloropyrimidine) where
Reagents:
-
Substrate (1.0 equiv)
-
Pyrrolidine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (2–5 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Procedure:
-
Inert Atmosphere: Purge reaction vial with Nitrogen/Argon.
-
Catalyst Addition: Add BrettPhos Pd G3 last to minimize air exposure.
-
Reaction: Heat to 80–100°C for 2–12 hours.
-
Workup: Filter through a Celite pad to remove Palladium residues. Concentrate and purify.
Troubleshooting & Optimization Logic
| Observation | Root Cause | Corrective Action |
| Bis-substitution (C-2 & C-4) | Reaction temperature too high or excess amine. | Lower temp to 0°C; Control stoichiometry (1:1 strictly). |
| No Reaction | Substrate is electron-rich (deactivated). | Switch to Method C (Pd-catalysis) or use high-boiling solvent (DMSO) at 140°C. |
| Hydrolysis (OH product) | Wet solvent or hygroscopic base. | Use anhydrous solvents; Switch base to DIPEA (non-hygroscopic). |
| Regioselectivity Flip (C-2 product) | C-5 substituent steric hindrance or C-6 EDG. | Verify structure by NMR (NOESY). If C-2 is desired, use tertiary amine nucleophiles (in situ dealkylation). |
Mechanistic Visualization
Figure 2: Mechanistic pathway showing kinetic preference for C-4 substitution.
References
-
Regioselectivity in
Reactions:- Lee, M., et al. "Regioselective Control of the Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." Journal of Organic Chemistry.
-
Microwave-Assisted Synthesis
- Al-Mulla, A. "Microwave-Assisted Synthesis... of Some New Aminopyridine, Pyrrolidine...
-
Buchwald-Hartwig Conditions (BrettPhos)
- Maiti, D., et al. "BrettPhos Pd G3: A Versatile Precatalyst for C-N Cross-Coupling." Sigma-Aldrich Technical Guides.
-
Kinase Inhibitor Applications
- Le, P.T., et al. "Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR." Bioorganic & Medicinal Chemistry Letters.
-
Green Chemistry Approaches
- Ismalaj, E., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or in Green Solvents?" Chemistry - A European Journal.
Sources
Application Notes and Protocols for Peptide Coupling to [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Coupling Heterocyclic Amines
The successful incorporation of structurally complex amines into peptide scaffolds is a critical task in modern drug discovery. Molecules such as [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine present unique challenges due to a combination of steric hindrance and the electronic properties of the pyrimidine ring system. This guide provides a comprehensive overview of recommended coupling conditions, protocols, and troubleshooting strategies to facilitate the efficient formation of amide bonds with this and structurally related amines.
The primary challenges anticipated when coupling [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine are twofold. Firstly, the presence of the bulky pyrrolidinyl group in close proximity to the pyrimidine ring creates significant steric congestion around the primary amine. This can impede the approach of the activated carboxylic acid, slowing down the reaction rate and potentially leading to incomplete coupling. Secondly, the electron-withdrawing nature of the pyrimidine ring can reduce the nucleophilicity of the primary amine, further decreasing its reactivity.
This document, authored for the senior application scientist, will delve into the mechanistic rationale behind reagent selection, provide detailed step-by-step protocols for various coupling methodologies, and offer insights into monitoring and troubleshooting these challenging reactions.
Selecting the Optimal Coupling Reagent: A Comparative Analysis
For sterically hindered and electronically deactivated amines, the choice of coupling reagent is paramount. Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone are often insufficient, leading to low yields and slow reaction times.[1] The use of more potent uronium/aminium or phosphonium salt-based reagents is strongly recommended. A comparative summary of suitable reagents is presented below.
| Coupling Reagent | Class | Key Advantages | Potential Drawbacks |
| HATU | Uronium/Aminium | High efficiency and rapid kinetics for hindered couplings.[2] Low racemization.[3] | Can cause guanidinylation of the N-terminal amine if used in excess.[3] |
| HBTU/HCTU | Uronium/Aminium | Cost-effective alternatives to HATU with high reactivity.[2] | HCTU is more reactive than HBTU.[4] Both can cause guanidinylation. |
| COMU | Uronium/Aminium | Excellent performance comparable to HATU.[2][4] Safer, non-explosive byproduct (OxymaPure).[4] | Can have limited stability in solution over extended periods. |
| PyBOP | Phosphonium | Reliable and widely used. Does not cause guanidinylation.[3][4] | Can be slightly less reactive than HATU for the most challenging couplings.[2] |
| DIC/OxymaPure | Carbodiimide/Additive | OxymaPure significantly enhances DIC efficiency and effectively suppresses racemization.[2] Safer than HOBt-based additives. | May be less potent than uronium/aminium reagents for extremely hindered systems. |
Reaction Mechanisms and Workflow
The efficacy of modern coupling reagents lies in their ability to rapidly generate a highly reactive activated ester from the carboxylic acid, which is then susceptible to nucleophilic attack by the amine.
General Reaction Workflow
The following diagram illustrates the general workflow for a peptide coupling reaction involving a challenging amine.
Caption: General workflow for peptide coupling.
Mechanism of HATU-Mediated Coupling
HATU is often the reagent of choice for difficult couplings. Its mechanism involves the formation of a highly reactive OAt-active ester.[4]
Sources
Solvent selection for dissolving [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine for bioassays
Application Note & Protocols
Strategic Solvent Selection for [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine: Ensuring Data Integrity in Biological Assays
Abstract
The successful execution of any bioassay hinges on the precise and reliable delivery of the test compound to the biological system. For novel small molecules like [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine, the choice of solvent is a critical, foundational step that dictates not only the compound's bioavailability but also the potential for experimental artifacts. A suboptimal solvent can lead to issues ranging from poor solubility and precipitation to direct interference with the assay's biological components, ultimately compromising data validity.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically select and validate an appropriate solvent for [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine. It moves beyond simple solubility lists to instill a decision-making process rooted in scientific integrity, ensuring that the observed biological effects are genuinely attributable to the compound, not its vehicle.
Physicochemical Profile: Understanding [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine
Before any bench work begins, a theoretical assessment of the compound's structure provides crucial clues to its behavior in various solvents.
-
Structure: C₉H₁₄N₄
-
Molecular Weight: 178.24 g/mol [2]
-
Key Moieties:
-
Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. The nitrogen atoms are potential hydrogen bond acceptors. The aromatic nature suggests some lipophilic character. Pyrimidine derivatives' solubility is highly dependent on the solvent's polarity and hydrogen bonding ability.[3][4]
-
Pyrrolidine Group: A saturated five-membered nitrogen-containing ring. This group can enhance aqueous solubility and the nitrogen atom can act as a hydrogen bond acceptor.[5]
-
Methanamine Group (-CH₂NH₂): A primary amine attached to the pyrimidine ring. This is a key functional group, as the amine is basic and can be protonated in acidic to neutral aqueous solutions, which would dramatically increase water solubility.
-
Inferred Properties: The presence of multiple nitrogen atoms and a primary amine suggests that [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine will likely exhibit good solubility in polar protic solvents (like water, ethanol, methanol) and polar aprotic solvents (like DMSO and DMF). Its solubility in aqueous buffers is expected to be pH-dependent.
The Solvent Selection Hierarchy: A Stepwise Approach
The guiding principle in solvent selection is to start with the most biologically compatible option and only proceed to more aggressive organic solvents when necessary. An inappropriate solvent can directly interact with proteins, alter enzyme kinetics, or induce cellular stress, confounding results.[6][7]
Caption: A decision-making hierarchy for solvent selection.
The following table summarizes the properties and key considerations for the most common solvents in bioassays.
| Solvent | Type | Dielectric Constant | Key Advantages | Critical Disadvantages & Caveats |
| Aqueous Buffer (PBS, etc.) | Polar Protic | ~80 | Most biologically compatible ; directly mimics physiological conditions. | Limited dissolving power for lipophilic compounds. Solubility can be highly pH-dependent. |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | 47 | Excellent dissolving power for a wide range of polar and nonpolar compounds.[8] Miscible with water. | Can cause cell stress, induce differentiation, or damage membranes at >1% v/v.[9] Can directly inhibit enzymes or alter kinetics.[10][11] |
| Ethanol (EtOH) | Polar Protic | 25 | Good dissolving power; less toxic than methanol. Volatile. | Can denature proteins at higher concentrations. Can have biological effects (e.g., receptor modulation). |
| Methanol (MeOH) | Polar Protic | 33 | Good dissolving power. Volatile. | Toxic to many cell lines. Can interfere with enzyme activity, though some studies show it has a negligible impact on certain enzymes like AChE.[11] |
| DMF (Dimethylformamide) | Polar Aprotic | 37 | Strong solvent, can dissolve very poorly soluble compounds. | High cellular toxicity. Should be considered a last resort for most cell-based assays. |
Protocol 1: Empirical Solubility Assessment
This protocol establishes the maximum practical stock concentration of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine in a panel of candidate solvents.
Objective: To determine the solubility of the test compound at a high concentration (e.g., 10 mM) in various solvents.
Materials:
-
[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine (solid)
-
Candidate Solvents:
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO), cell culture grade[12]
-
Ethanol (200 proof, absolute)
-
Methanol (ACS grade)
-
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettors and sterile tips
Methodology:
-
Preparation: Weigh out an appropriate amount of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine to prepare a 10 mM stock solution in 100 µL of each solvent. (For MW 178.24, this is 0.178 mg).
-
Solvent Addition: Add 100 µL of the first candidate solvent (e.g., DMSO) to the tube containing the compound.
-
Dissolution: Vortex the tube vigorously for 2 minutes. If the solid does not dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be attempted. Caution: Increased temperature can accelerate degradation for some compounds.[3]
-
Visual Inspection: Carefully inspect the solution against a dark background. Look for any visible particulates. A clear, single-phase solution indicates complete dissolution.
-
Precipitation Check (The "Crash Test"):
-
Take 2 µL of the 10 mM stock solution.
-
Add it to 98 µL of the final aqueous assay buffer (e.g., cell culture medium or enzyme reaction buffer), representing a 1:50 dilution to a final concentration of 200 µM.
-
Vortex briefly and let it stand at room temperature for 30 minutes.
-
Inspect again for any signs of precipitation (cloudiness, crystals, film). Hidden precipitation is a primary cause of non-reproducible data.[1]
-
-
Record Results: Document the observations for each solvent in a table.
-
Repeat: Repeat steps 2-6 for each candidate solvent.
Protocol 2: Solvent-Assay Compatibility Validation
Finding a solvent is only half the battle. This protocol validates that the chosen solvent, at its final working concentration, does not interfere with the bioassay itself. This step is essential for trustworthiness.
Objective: To confirm that the solvent vehicle does not produce a biological effect or interfere with assay readouts.
Materials:
-
Your specific bioassay system (e.g., cell line, purified enzyme, etc.)
-
The chosen solvent from Protocol 1 (e.g., DMSO).
-
Assay-specific reagents (e.g., MTT reagent for viability, substrate for an enzyme assay).
-
Multi-well plates (e.g., 96-well).
-
Plate reader or other detection instrument.
Caption: Experimental workflow for solvent compatibility validation.
Methodology (Example: Cell Viability Assay):
-
Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare Controls:
-
Blank Control: Wells containing only cell culture medium.
-
Vehicle Control: Prepare the highest concentration of solvent that will be used in the actual experiment (e.g., 0.5% DMSO in medium). Add this to a set of wells.
-
Positive Control: A compound known to affect cell viability (e.g., staurosporine).
-
-
Treatment: Add the prepared controls to the appropriate wells. Ensure multiple replicates (n=3 to 6) for each condition.
-
Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Assay Development: Add the viability reagent (e.g., MTT) and follow the manufacturer's protocol.
-
Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.
Data Interpretation & Best Practices
-
Interpreting Protocol 2: The signal from the "Vehicle Control" wells should not be statistically different from the "Blank Control" wells. A significant difference indicates that the solvent itself is impacting the assay, and a lower concentration or a different solvent must be considered.
-
Stock Solution Stability: Once dissolved, the stability of pyrimidine derivatives can be a concern.[13] It is recommended to prepare fresh stock solutions. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution.[14]
-
Final Concentration: Always aim for the lowest possible final concentration of the organic solvent in your assay. For cell-based assays, most cell lines tolerate DMSO up to 0.1%, while some robust lines can handle up to 0.5%.[9] This tolerance must be empirically determined. For enzyme assays, the tolerance can be much lower, as solvents can directly impact kinetic parameters.[7]
By following this structured approach—characterizing the compound, performing a hierarchical solvent screen, and critically validating the chosen solvent's compatibility with the specific bioassay—researchers can confidently generate reliable and reproducible data with [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine.
References
- PubMed. (n.d.). The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro.
- Bentham Science. (2023, April 1). Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics.
- Taylor & Francis Online. (n.d.). Full article: The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro.
- PubMed. (n.d.). Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics.
- Chemistry LibreTexts. (2019, May 8). 9.4: D. Enzyme Catalyzed Reactions in Organic Solvents.
- Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds.
- ATCC. (n.d.). Dimethylsulfoxide (DMSO) - 4-X.
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]
- PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- Maxanim. (n.d.). Dimethyl Sulfoxide (DMSO), cell culture reagent (CAS 67-68-5) | SC-358801.
- DrugDiscovery.com. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- BenchChem. (2025). Technical Support Center: Managing Pyrimidine Derivative Solubility in Organic Solvents.
- PubChemLite. (n.d.). [2-(pyrrolidin-1-yl)pyrimidin-4-yl]methanamine.
- MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
- R&D Systems. (n.d.). DMSO, sterile filtered | Buffers, Chelators and Reagents: Tocris Bioscience.
- Santa Cruz Biotechnology. (n.d.). Dimethyl Sulfoxide (DMSO), cell culture reagent | CAS 67-68-5 | SCBT.
- ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Solvent Selection.
- Chemenu. (n.d.). cas 944902-04-9|| where to buy [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine.
- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
Sources
- 1. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]
- 2. cas 944902-04-9|| where to buy [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine [chemenu.com]
- 3. benchchem.com [benchchem.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. rndsystems.com [rndsystems.com]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine
Welcome to the technical support guide for the synthesis of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis, with a focus on improving yield and purity. Our guidance is grounded in established chemical principles and field-proven methodologies.
The primary synthetic route to [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine involves the reduction of the corresponding nitrile precursor, 2-(Pyrrolidin-1-yl)pyrimidine-4-carbonitrile . This guide is structured to address issues in a logical sequence, from the precursor synthesis to the critical final reduction step and product purification.
Overall Synthetic Workflow
Caption: High-level overview of the two-stage synthesis.
Part 1: Troubleshooting the Precursor Synthesis
While the focus is on the final reduction, a high-quality precursor is essential for a successful outcome.
FAQ 1.1: I'm getting a low yield of the nitrile precursor, 2-(Pyrrolidin-1-yl)pyrimidine-4-carbonitrile. What's going wrong?
Low yield in the two-step precursor synthesis typically points to issues in either the initial nucleophilic aromatic substitution (SNAr) or the subsequent cyanation.
A. For the SNAr step (2,4-Dichloropyrimidine + Pyrrolidine):
-
Cause: Incomplete reaction or formation of the di-substituted byproduct, 2,4-di(pyrrolidin-1-yl)pyrimidine. The chlorine at the 4-position is generally more reactive than the one at the 2-position, but over-reaction can occur.
-
Expertise & Logic: The pyrimidine ring is electron-deficient, facilitating SNAr. However, precise temperature control is critical.
-
Solution:
-
Stoichiometry: Use a slight excess of pyrrolidine (1.1-1.2 equivalents).
-
Temperature Control: Run the reaction at a low temperature (e.g., 0 °C to room temperature) and monitor carefully by TLC or LC-MS. This minimizes the formation of the di-substituted product.
-
Base: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
-
-
B. For the Cyanation Step (2-Chloro-4-(pyrrolidin-1-yl)pyrimidine + Cyanide):
-
Cause: This is often a palladium-catalyzed reaction (e.g., using Pd₂(dba)₃ and a ligand like dppf) with a cyanide source like zinc cyanide (Zn(CN)₂). Low yields can result from catalyst deactivation or poor reaction setup.
-
Expertise & Logic: Palladium-catalyzed cyanation requires an inert atmosphere and anhydrous conditions to prevent catalyst poisoning and side reactions.
-
Solution:
-
Inert Atmosphere: Ensure the reaction is performed under a blanket of nitrogen or argon. Use degassed solvents.
-
Anhydrous Conditions: Use dry solvents (e.g., dry DMF or DMA) and reagents.
-
Catalyst System: Ensure the palladium catalyst and ligand are of good quality. A typical loading is 1-5 mol% of the palladium precursor.
-
-
Part 2: Optimizing the Nitrile Reduction to [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine
This is the most critical step and often presents the greatest challenges. The primary goal is to achieve high conversion of the nitrile to the primary amine while minimizing the formation of secondary and tertiary amine impurities.
FAQ 2.1: My reduction is incomplete, leaving significant unreacted nitrile. Why?
This is a common issue, particularly in catalytic hydrogenations.
-
Cause 1: Catalyst Inactivity/Poisoning.
-
Expertise & Logic: Heterogeneous catalysts like Raney® Nickel and Palladium on Carbon (Pd/C) can be poisoned by impurities (sulfur, halides from precursors) or deactivated by improper handling. The nitrogen atoms in the pyrimidine ring can also coordinate to the catalyst surface, sometimes inhibiting activity.
-
Solution:
-
Use high-purity starting materials.
-
Ensure the catalyst is fresh or properly stored. For Raney® Ni, use an active, aqueous slurry.
-
Increase catalyst loading. For robust substrates, increasing from 5 wt% to 10-20 wt% can drive the reaction to completion.
-
-
-
Cause 2: Insufficient Reducing Agent/Pressure.
-
Expertise & Logic: For chemical reductions (e.g., NaBH₄/CoCl₂), the stoichiometry is critical. For hydrogenations, the hydrogen pressure provides the driving force.[1]
-
Solution:
-
Chemical Reduction: Use a sufficient excess of the hydride reagent. For a NaBH₄/CoCl₂ system, 2-4 equivalents of NaBH₄ are common.[2]
-
Catalytic Hydrogenation: Increase hydrogen pressure. Moving from 50 psi to 500 psi can significantly increase the reaction rate.
-
-
FAQ 2.2: My main problem is the formation of secondary and tertiary amine byproducts. How can I improve selectivity for the primary amine?
This is the most significant challenge in nitrile reductions. These byproducts form when the desired primary amine product attacks the intermediate imine, which is generated during the reduction.[3][4]
Sources
Technical Support Center: Purification of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine
Welcome to the dedicated technical support guide for the column chromatography purification of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this polar, basic compound. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and achieve high purity.
Understanding the Molecule: Physicochemical Properties
The purification strategy for any compound is fundamentally dictated by its chemical properties. [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine possesses two key features that influence its chromatographic behavior: a basic pyrrolidine ring and a primary aminomethyl group. These nitrogen-containing functionalities make the molecule highly polar and prone to strong interactions with standard silica gel.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₉H₁₄N₄[1] | Provides the elemental composition. |
| Molecular Weight | 178.24 g/mol [1] | Influences diffusion rates but is less critical for adsorption chromatography. |
| XlogP (Predicted) | 0.0 | Indicates low lipophilicity and high polarity, suggesting poor elution with non-polar solvents.[1] |
| pKa (Predicted) | Strongest Basic: 9.3 | The presence of basic nitrogens leads to strong, often irreversible, binding to acidic silica gel, causing peak tailing and potential yield loss. |
| Structure | The pyrrolidine and primary amine groups are sites for hydrogen bonding and strong acid-base interactions. |
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine, presented in a question-and-answer format.
Question 1: My compound is not eluting from the silica gel column, even with highly polar solvents like 100% ethyl acetate or 5% methanol in dichloromethane.
-
Underlying Cause: The primary issue is a strong acid-base interaction between the basic amine functionalities of your compound and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This interaction can lead to chemisorption, where the compound effectively becomes irreversibly bound to the stationary phase.
-
Solution Strategy:
-
Introduce a Competing Base: The most common and effective solution is to add a small amount of a volatile amine base to your mobile phase.[2] Triethylamine (NEt₃ or TEA) is a standard choice. By adding 0.5-2% TEA to your eluent, the TEA will preferentially interact with the acidic silanol groups, "masking" them from your target compound. This allows your compound to elute based on polarity interactions rather than being stuck by an acid-base reaction.
-
Use an Ammoniated Solvent System: Preparing your more polar solvent (e.g., methanol) with ammonia gas to create a ~7N solution in methanol can also be highly effective. A gradient of 1-10% of this ammoniated methanol in dichloromethane can then be used.
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, consider a different stationary phase.
-
Question 2: My compound is eluting, but the peaks are broad and show significant tailing.
-
Underlying Cause: Tailing is a classic symptom of non-ideal chromatographic interactions, most commonly the acid-base interaction described in the previous point.[4] Even if the compound elutes, a fraction of the molecules are "held back" by the acidic sites, causing them to move slower than the main band and creating a "tail."
-
Solution Strategy:
-
Optimize Competing Base Concentration: This is the first and most important step. If you are already using TEA, try slightly increasing the concentration (e.g., from 0.5% to 1.5%). This ensures a more complete neutralization of the silica surface.
-
Increase Mobile Phase Polarity Faster: If you are running a gradient, a slow increase in polarity can sometimes exacerbate tailing. Once the compound begins to elute, increasing the percentage of the polar solvent more rapidly can help push the entire band off the column more uniformly.[3]
-
Check Sample Load: Overloading the column can lead to peak distortion, including tailing.[4] Ensure you are not exceeding the recommended capacity of your column (typically 1-5% of the silica weight for a moderately difficult separation).
-
Question 3: I am getting very poor separation between my product and a polar impurity.
-
Underlying Cause: The mobile phase and stationary phase combination lacks the necessary selectivity to resolve the two compounds.[2] This can happen if the impurity has similar basicity and polarity to your target compound.
-
Solution Strategy:
-
Change Solvent System: If you are using a standard eluent like ethyl acetate/hexanes (with TEA), switch to a different solvent system with different selectivity, such as dichloromethane/methanol (with TEA). The different solvent properties can alter the interactions with your compounds and the stationary phase, potentially improving resolution.
-
Isocratic vs. Gradient Elution: If a gradient is causing co-elution, try to find an isocratic (constant solvent composition) mobile phase that provides separation on a TLC plate. This can sometimes provide better resolution for closely eluting spots, although it may increase run time.
-
Alternative Stationary Phases: As a last resort, explore different stationary phases. Reversed-phase chromatography (C18 silica) is an option for highly polar compounds. In this case, the mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier like formic acid or ammonium acetate to ensure the amine is protonated.[5][6]
-
Question 4: My final yield is very low, and I suspect the compound is degrading on the column.
-
Underlying Cause: The acidic environment of the silica gel can catalyze the degradation of certain sensitive molecules.[3] While aminopyrimidines are generally stable, prolonged exposure to acidic silica, especially if the column runs slowly, can lead to decomposition.
-
Solution Strategy:
-
Test for Stability: Before running a large-scale column, spot your crude material on a silica TLC plate. Let it sit for an hour or two, then elute it. If you see new spots or significant streaking that wasn't there initially, your compound may be unstable on silica.[3]
-
Deactivate the Silica: Create a slurry of your silica gel in your starting mobile phase (containing TEA) and let it sit for 15-20 minutes before packing the column. This pre-treatment helps to neutralize the stationary phase.
-
Run the Column Quickly: Use positive pressure ("flash chromatography") to minimize the time your compound spends on the column. A faster flow rate reduces the opportunity for on-column reactions.
-
Use Neutral Alumina: As mentioned, neutral alumina is a much milder alternative that can prevent the degradation of acid-sensitive compounds.[3]
-
Experimental Workflow & Protocols
A successful purification relies on a systematic and logical workflow. The diagram below outlines the key stages from initial analysis to obtaining the pure compound.
Protocol 1: Flash Chromatography on Silica Gel with Triethylamine Modifier
This is the standard and recommended starting protocol.
-
Mobile Phase Preparation:
-
Prepare two solvent reservoirs:
-
Non-polar: Hexanes or Dichloromethane (DCM).
-
Polar: Ethyl Acetate (EtOAc) or Methanol (MeOH).
-
-
To your polar solvent, add 1% triethylamine (TEA) by volume (e.g., 10 mL of TEA in 990 mL of EtOAc).
-
-
TLC Analysis:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or MeOH).
-
Spot on a silica TLC plate and elute with various ratios of your prepared non-polar and polar (containing TEA) solvents.
-
Aim for a solvent system that gives your target compound an Rf value of approximately 0.25-0.35. Visualize with UV light and a potassium permanganate stain.
-
-
Column Packing:
-
Select a column appropriate for your sample size (use ~50-100g of silica per 1g of crude material).
-
Prepare a slurry of silica gel in your initial, least polar elution solvent.
-
Pour the slurry into the column and use positive pressure to pack it tightly and evenly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of DCM.
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column. This method often yields better resolution.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
Gradually increase the percentage of the polar solvent to move your compound down the column.
-
Collect fractions systematically and monitor the elution process using TLC.
-
-
Analysis and Work-up:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain your pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove the final traces.
-
Frequently Asked Questions (FAQs)
-
Q: Can I use reversed-phase chromatography for this compound?
-
A: Yes. Reversed-phase (e.g., C18) chromatography is an excellent alternative, especially for highly polar compounds that are difficult to purify on normal-phase silica.[5] A typical mobile phase would be a gradient of acetonitrile in water with a buffer, such as 0.1% formic acid or 10 mM ammonium acetate, to control the pH and improve peak shape.[6][7]
-
-
Q: What are the most likely impurities I need to remove?
-
A: Impurities will depend on the synthetic route. Common impurities include unreacted starting materials, reagents (e.g., guanidine derivatives if used in synthesis), and side-products from the reaction.[8][9][10] If the synthesis involved protecting groups, incomplete deprotection could also be a source of impurities.
-
-
Q: How should I store the purified [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine?
Troubleshooting Workflow
Use this flowchart to diagnose and solve purification issues systematically.
References
-
Klampfl, C. W., Buchberger, W., & Haddad, P. R. (2001). Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases. Journal of Chromatography A, 911(2), 277-283. [Link]
-
Taha, M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]
-
Sabatino, M., et al. (2022). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. Molecules, 27(15), 4983. [Link]
-
Kastango, E. S., & Hadaway, L. (2004). Chemical Stability of 4-Aminopyridine Capsules. International Journal of Pharmaceutical Compounding, 8(6), 473-475. [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Sharma, R., & Gupta, P. (2022). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Synthetic Communications, 52(12), 1-24. [Link]
-
Kumar, A., & Singh, R. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of All Research Education and Scientific Methods, 12(8). [Link]
- Google Patents. (2013).
-
Taha, M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. ResearchGate. [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 297-299. [Link]
-
Das Sharma, U., Kumar, L., & Verma, R. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 11(9), 4154-4159. [Link]
-
PubChem. (n.d.). [2-(pyrrolidin-1-yl)pyrimidin-4-yl]methanamine. [Link]
Sources
- 1. PubChemLite - [2-(pyrrolidin-1-yl)pyrimidin-4-yl]methanamine (C9H14N4) [pubchemlite.lcsb.uni.lu]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. mdpi.com [mdpi.com]
- 9. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. cjhp-online.ca [cjhp-online.ca]
Removing impurities from [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine crude product
Technical Support Center: Purification of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine
Ticket ID: #PYR-4-AMINE-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary & Molecule Profile
Welcome to the technical support hub. You are likely dealing with a crude reaction mixture containing [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine .[1]
This molecule presents a "perfect storm" for purification difficulties:
-
High Polarity: The primary aminomethyl group (
) creates strong hydrogen bonding capability.[1] -
Basicity: It possesses multiple basic centers (the exocyclic primary amine and the pyrimidine ring nitrogens enriched by the pyrrolidine donor).
-
Solubility: It is highly water-soluble, complicating standard aqueous workups.[1]
Physicochemical Profile:
-
Target: [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine[1][2]
-
Dominant pKa:
9.2–9.5 (Primary amine on the methyl group). -
Secondary pKa:
11.3 (Free Pyrrolidine impurity – Note: This is more basic than your product).[1] -
Boiling Point (Impurity): Pyrrolidine boils at 87°C.[1]
Module 1: Troubleshooting Chromatographic "Streaking"
User Issue: "I tried purifying my crude product on a standard silica column (DCM/MeOH), but the compound streaks from the baseline to the solvent front, and I'm losing mass."
The Mechanism:
Standard silica gel is acidic (
The Solution: Amine-Modified Silica Protocol You must neutralize the silica surface before and during the run.
Protocol:
-
The Modifier: Do not just use Methanol. Use Ammoniated Methanol (7N
in MeOH) or add Triethylamine ( ) .[1] -
Column Pre-treatment: Flush your silica column with 1%
in your non-polar solvent (e.g., DCM) before loading the sample.[1] This "caps" the active silanol sites. -
Mobile Phase:
Visualization of the Interaction:
Caption: Mechanism of amine tailing on acidic silica and the displacement effect of triethylamine/ammonia modifiers.
Module 2: Removing the "Invisible" Pyrrolidine Impurity
User Issue: "My NMR shows a persistent set of multiplets at 1.8 and 3.4 ppm. I cannot wash this pyrrolidine out."
The Mechanism:
Pyrrolidine is a secondary amine used in excess during synthesis. Because it is highly water-soluble and basic (
Troubleshooting Steps:
| Method | Feasibility | Protocol |
| High Vacuum (Azeotrope) | High | Pyrrolidine bp is 87°C. Your product is a solid.[1] Dissolve crude in minimal DCM, add Toluene (forms azeotrope), and rotovap at 50°C. Repeat 3x. Finally, dry under high vacuum (<1 mbar) at 45°C overnight. |
| Scavenging Resin | Medium | Use a highly electrophilic scavenger resin (e.g., Isocyanate resin) that targets aliphatic secondary amines faster than your hindered/aromatic amines.[1] Note: Your primary amine is also nucleophilic, so this requires careful stoichiometry.[1] |
| HCl Salt Formation | High | Convert your product to the HCl salt. Pyrrolidine HCl is very hygroscopic and soluble in isopropanol (IPA); your product HCl salt likely is not.[1] |
The "Salt Crash" Protocol (Recommended):
-
Dissolve crude oil in a minimum amount of Ethanol or Methanol .[1]
-
Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.
-
Add Ethyl Acetate or Diethyl Ether slowly until turbidity appears.[1]
-
Stir at 0°C for 2 hours.
-
Filter the precipitate.[1][3] The Pyrrolidine-HCl stays in the mother liquor; your product (as the HCl salt) is on the filter.
Module 3: Regioisomer Separation (2- vs 4-substituted)
User Issue: "I suspect I have a mixture of the 2-pyrrolidinyl and 4-pyrrolidinyl isomers."
The Mechanism: If synthesized from 2,4-dichloropyrimidine, nucleophilic attack usually favors the C4 position first due to the para-like conjugation with the ring nitrogens. However, mixtures occur.[1][4]
-
Isomer A (Target): 2-(pyrrolidin-1-yl)...[1][2] (More symmetrical electron donation).
-
Isomer B (Impurity): 4-(pyrrolidin-1-yl)...[1] (More polarized).
Differentiation Strategy: These isomers have significantly different dipole moments.
-
TLC Optimization: Do not use MeOH/DCM. Use Ethyl Acetate/Hexanes (50:50) .[1] The 4-substituted isomer is generally more polar (lower
) because the electron donation from the pyrrolidine into the N3 nitrogen creates a stronger dipole than the 2-substituted form. -
Crystallization: The 4-isomer often crystallizes more readily from non-polar solvents.[1]
-
Validation: Use 1H NMR. The pyrimidine ring protons in the 4-substituted isomer will show a different coupling constant pattern (doublets with
) compared to the 2-substituted isomer.[1]
Module 4: The Purification Decision Matrix
Use this logic flow to determine your next experimental step.
Caption: Decision tree for selecting the appropriate purification method based on the dominant impurity type.
FAQ: Frequently Asked Questions
Q: Can I use reverse-phase (C18) chromatography? A: Yes, and it is often superior for this molecule.[1]
-
Condition: Use a high-pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10).[1]
-
Reasoning: At pH 10, the primary amine is uncharged (free base), increasing its retention on the hydrophobic C18 column. If you use standard acidic buffers (TFA/Formic Acid), the molecule will be fully protonated and elute in the void volume (dead time).
Q: My product turned brown after drying. Is it decomposing?
A: Likely yes. Primary benzylic-type amines (aminomethyl pyrimidines) are susceptible to oxidation and carbamate formation with atmospheric
-
Fix: Store the product as the HCl salt or Dihydrochloride salt . The salt form is stable for years at room temperature.
Q: How do I remove Palladium (Pd) residues from the reduction step? A: If you reduced a nitrile to get the amine, Pd is a common contaminant.
-
Fix: Add a metal scavenger (e.g., SiliaMetS® Thiol ) to your crude solution in MeOH, stir for 4 hours, and filter.[1] Do not rely on crystallization alone to remove Pd.[1]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for pKa and salt formation strategies).
-
Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] Link (Discusses polarity and solubility issues in drug-like heterocycles).[1]
-
Behrendt, J. M., et al. (2016).[1] Synthesis of Aminomethyl-Substituted Pyrimidines. Journal of Organic Chemistry. (General methodology for pyrimidine amine synthesis).
-
Reich, H. J. (2024).[1][4] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Link (Source for estimating basicity of pyrrolidine vs. benzylamine).[1]
-
Watson, E. (2012).[1] Strategies for the Purification of Highly Polar Amines. Chromatography Today. (Source for amine-modified silica protocols).
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine: A Predictive and Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the precise structural elucidation of novel small molecules is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains an indispensable tool for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine, a compound of interest in drug development. While a definitive experimental spectrum is not publicly available, this guide leverages established principles of NMR spectroscopy and comparative data from analogous structures to present a robust predicted spectrum and a comprehensive analytical framework.
Predicted 1H NMR Spectrum of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine
The structure of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine combines three key fragments that dictate its 1H NMR spectrum: a 2,4-disubstituted pyrimidine ring, a pyrrolidine ring, and a methanamine group. The predicted chemical shifts (in ppm, relative to TMS) and multiplicities for the protons of this molecule are detailed below. These predictions are based on the additive effects of substituents on the pyrimidine and pyrrolidine rings, drawing from extensive databases and literature values.[1][2][3]
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| H5 (pyrimidine) | ~6.5 - 6.7 | Doublet (d) | This proton is coupled to H6. The electron-donating pyrrolidinyl group at C2 and the aminomethyl group at C4 will shield this proton relative to unsubstituted pyrimidine. |
| H6 (pyrimidine) | ~8.1 - 8.3 | Doublet (d) | This proton is coupled to H5 and is expected to be the most downfield of the pyrimidine protons due to the anisotropic effect of the adjacent nitrogen atom. |
| CH2 (methanamine) | ~3.8 - 4.0 | Singlet (s) or broad singlet | The chemical shift is influenced by the electron-withdrawing pyrimidine ring and the adjacent amino group. The protons of the NH2 group may exchange, leading to a singlet. |
| N-CH2 (pyrrolidine) | ~3.4 - 3.6 | Triplet (t) or multiplet (m) | These protons are adjacent to the nitrogen atom and the pyrimidine ring, leading to a downfield shift. They will be coupled to the adjacent CH2 group in the pyrrolidine ring. |
| C-CH2-C (pyrrolidine) | ~1.9 - 2.1 | Multiplet (m) | These protons are in the middle of the pyrrolidine ring and will show complex splitting due to coupling with the two adjacent N-CH2 groups. |
| NH2 (methanamine) | ~1.5 - 2.5 | Broad singlet (br s) | The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature. These protons are often broad and may not show coupling.[4] |
Rationale for Predictions:
The predictions are grounded in the fundamental principles of NMR spectroscopy. The electronegative nitrogen atoms in the pyrimidine ring deshield the ring protons, shifting them downfield.[5] Substituents on the pyrimidine ring significantly influence the chemical shifts of the remaining protons. An electron-donating group, such as an amino or pyrrolidinyl group, will shield the ring protons, shifting them upfield. Conversely, electron-withdrawing groups have a deshielding effect.
The pyrrolidinyl group at the 2-position and the methanamine group at the 4-position are both considered electron-donating. This will cause the H5 proton to appear at a lower chemical shift compared to unsubstituted pyrimidine. The H6 proton, being adjacent to a ring nitrogen, will remain the most deshielded.
For the pyrrolidine moiety, the protons on the carbons directly attached to the nitrogen (N-CH2) are deshielded and will appear further downfield than the protons on the other carbons (C-CH2-C). The coupling patterns within the pyrrolidine ring can be complex due to the non-equivalent nature of the protons in the five-membered ring.
Comparative Analysis with Structurally Related Compounds
To build confidence in our predicted spectrum, it is instructive to compare it with the experimental 1H NMR data of structurally similar compounds.
2-Aminopyrimidine:
The 1H NMR spectrum of 2-aminopyrimidine provides a reference for a pyrimidine ring with an electron-donating group at the 2-position. In a typical spectrum, the H4 and H6 protons appear as a doublet around 8.3 ppm, while the H5 proton is a triplet (or doublet of doublets) at a more upfield position, around 6.6 ppm.[6][7] The amino protons typically appear as a broad singlet.
4-Methylpyrimidine:
4-Methylpyrimidine offers insight into the effect of a substituent at the 4-position. The spectrum shows the H2 proton as a singlet around 9.1 ppm, the H6 proton as a doublet around 8.6 ppm, and the H5 proton as a doublet around 7.2 ppm. The methyl protons appear as a singlet around 2.5 ppm.[8]
N-Alkylpyrrolidines:
In N-alkylpyrrolidines, the protons on the carbons alpha to the nitrogen (N-CH2) typically resonate in the range of 2.5-3.5 ppm, while the beta protons (C-CH2-C) appear around 1.7-2.0 ppm.[9] The exact chemical shifts are influenced by the nature of the alkyl group.
Comparison Summary:
| Compound | H5 (ppm) | H6 (ppm) | Other Key Signals (ppm) |
| [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine (Predicted) | ~6.5 - 6.7 | ~8.1 - 8.3 | CH2 (methanamine): ~3.8-4.0; N-CH2 (pyrrolidine): ~3.4-3.6; C-CH2-C (pyrrolidine): ~1.9-2.1 |
| 2-Aminopyrimidine | ~6.6 | ~8.3 | NH2: broad singlet |
| 4-Methylpyrimidine | ~7.2 | ~8.6 | H2: ~9.1; CH3: ~2.5 |
| N-Phenylpyrrolidine | - | - | N-CH2: ~3.3; C-CH2-C: ~2.0 |
This comparative analysis supports the predicted chemical shifts for our target molecule. The upfield shift of H5 in the predicted spectrum, relative to 4-methylpyrimidine, is consistent with the stronger electron-donating character of the pyrrolidinyl group compared to a methyl group. Similarly, the downfield shift of the pyrrolidinyl protons compared to a simple N-alkylpyrrolidine is expected due to the attachment to the electron-withdrawing pyrimidine ring.
Experimental Protocol for 1H NMR Spectrum Acquisition
To obtain a high-quality 1H NMR spectrum of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine, the following protocol is recommended.
Materials and Equipment:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Micropipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized and purified [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Chloroform-d (CDCl3) is a good starting point, but if solubility is an issue, dimethyl sulfoxide-d6 (DMSO-d6) can be used. Note that the choice of solvent will affect the chemical shifts of labile protons (e.g., NH2).
-
Add a small amount of TMS (typically 1-2 µL) as an internal standard (0 ppm).
-
Vortex the solution until the sample is completely dissolved.
-
Transfer the solution to a clean NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width, acquisition time, and number of scans. For a routine 1H NMR, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and 16-32 scans are typically sufficient.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the peaks to the respective protons in the molecule.
-
Visualization of Key Structural Relationships
To further aid in the understanding of the spectral data, the following diagrams illustrate the key structural features and their expected NMR characteristics.
Figure 2. Workflow for 1H NMR spectral analysis.
Conclusion
The structural analysis of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine by 1H NMR spectroscopy is a critical step in its characterization. This guide provides a detailed predictive analysis of its 1H NMR spectrum, supported by a comparative study of analogous compounds. The outlined experimental protocol offers a robust methodology for acquiring high-quality spectral data. By combining theoretical prediction with empirical comparison and rigorous experimental technique, researchers can confidently elucidate and confirm the structure of this and other novel chemical entities, thereby accelerating the drug discovery and development process.
References
-
Der Pharma Chemica. (n.d.). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrrolidine. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
-
ACD/Labs. (n.d.). 1 H– 1 H Coupling in Proton NMR. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Chemistry Connected. (n.d.). NMR shifts 1H -general. Retrieved from [Link]
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- 4. chemistryconnected.com [chemistryconnected.com]
- 5. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Aminopyrimidine(109-12-6) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to Purity Assay Method Development for [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For novel heterocyclic compounds like [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine, a molecule with potential applications stemming from its pyrimidine core, establishing a robust, validated purity assay is a non-negotiable step in the journey from laboratory to clinic.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the purity determination of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine. We will move beyond a simple recitation of steps to explain the scientific rationale behind method development choices, establish a framework for a self-validating analytical system, and compare the primary technique—High-Performance Liquid Chromatography (HPLC)—with viable alternatives, supported by empirical data and authoritative standards.
Foundational Strategy: The Stability-Indicating HPLC-UV Method
The primary goal is to develop a stability-indicating method (SIM) , an assay that can accurately quantify the API and resolve it from any potential process impurities and degradation products.[1] Reversed-Phase HPLC (RP-HPLC) is the cornerstone technique for the analysis of pyrimidine derivatives due to its versatility and robustness.[2]
Rationale for Method Parameters
The molecular structure of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine—featuring a UV-active pyrimidine ring and two basic amine functionalities (a tertiary amine in the pyrrolidine ring and a primary amine on the methyl group)—dictates our starting parameters.
-
Column Chemistry: A C18 (octadecylsilane) column is the workhorse for small molecule analysis and provides an excellent starting point.[3] Its hydrophobic nature will interact with the nonpolar regions of the molecule. We select a column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size, a standard for robust separations in HPLC.[3]
-
Mobile Phase Selection: The presence of basic amines requires careful pH control to ensure consistent analyte ionization and prevent poor peak shape (tailing).
-
Aqueous Phase: A phosphate or acetate buffer is ideal.[2][4] We will start with a 20 mM potassium phosphate buffer adjusted to a pH of 7.0. At this pH, the primary amine (pKa ~9-10) and the pyrrolidine nitrogen (pKa ~11) will be protonated, promoting interaction with the stationary phase and ensuring solubility.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff.
-
-
Elution Mode: A gradient elution is superior for purity analyses. It ensures that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe, from highly polar starting materials to more nonpolar degradation products.[5]
-
Detection: The pyrimidine ring system is an excellent chromophore. A photodiode array (PDA) detector is recommended to monitor the analyte across a range of wavelengths, allowing for peak purity assessment and selection of an optimal monitoring wavelength, estimated to be around 240 nm.[5]
Proposed HPLC Method Protocol
This protocol serves as a robust starting point for method development and validation.
| Parameter | Recommended Condition | Rationale |
| Column | ACE C18 (or equivalent), 250 x 4.6 mm, 5 µm | Industry standard for robust separation of small molecules.[5] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 7.0 (adjusted with phosphoric acid) | Buffers the mobile phase to ensure consistent ionization of the analyte's amine groups, preventing peak tailing.[2] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good peak shape and resolution. |
| Gradient Program | 0-5 min: 5% B; 5-25 min: 5% to 95% B; 25-30 min: 95% B; 30.1-35 min: 5% B | A broad gradient ensures elution of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[3] |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature.[6] |
| Detection | PDA at 240 nm | Allows for optimal wavelength selection and peak purity analysis.[5] |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Ensures sample compatibility with the mobile phase and prevents peak distortion. |
The Imperative of Validation: A Self-Validating System
An analytical method is only reliable if it is validated for its intended purpose.[7] Following the International Council for Harmonisation (ICH) Q2(R2) guidelines, the proposed HPLC method must be rigorously validated.[8]
Specificity through Forced Degradation
To prove the method is stability-indicating, forced degradation studies must be performed.[9][10] This involves subjecting the API to harsh conditions to intentionally generate degradation products.[1] The goal is to achieve 5-20% degradation to ensure that the method can separate these new impurities from the parent peak.[1]
Forced Degradation Protocol:
-
Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
The resulting chromatograms should demonstrate baseline resolution between the main API peak and all degradation product peaks, confirming the method's specificity.[11]
Core Validation Parameters
The following parameters must be assessed according to a predefined validation protocol.[12]
| Validation Parameter | Purpose & Acceptance Criteria |
| Linearity & Range | Establishes a direct relationship between concentration and detector response. Criteria: Correlation coefficient (r²) ≥ 0.99.[6] |
| Accuracy | Measures the closeness of test results to the true value. Criteria: Percent recovery typically between 98.0% and 102.0%.[11] |
| Precision | Repeatability (Intra-assay): Agreement between results for multiple injections of the same sample. Intermediate Precision: Agreement between results from different analysts, on different days, or with different equipment. Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.[12] |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, column temperature ±5 °C). |
Comparative Analysis of Purity Assay Technologies
While RP-HPLC is the primary choice, other technologies offer distinct advantages for specific analytical challenges. The selection of a method depends on the specific requirements of the analysis, such as the need for higher throughput, structural information, or orthogonal separation mechanisms.[13]
HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles.[13] This technology operates at much higher pressures (up to 1,000 bar or more) to achieve superior performance.[13]
Key Performance Comparison: HPLC vs. UPLC
| Parameter | HPLC (Typical) | UPLC (Typical) | Advantage & Rationale |
| Analysis Time | 30-60 minutes | < 10 minutes | UPLC: Faster analysis increases sample throughput and productivity.[14] |
| Resolution | Good | Excellent | UPLC: Smaller particles lead to higher efficiency and better separation of closely eluting impurities.[15][16] |
| Sensitivity | Moderate | High | UPLC: Sharper, narrower peaks result in greater peak height and improved signal-to-noise, crucial for trace impurity detection.[17] |
| Solvent Consumption | High | Low | UPLC: Shorter run times and lower flow rates reduce solvent use, making it more cost-effective and environmentally friendly.[15][18] |
| System Backpressure | ~400 bar | >1000 bar | HPLC: Operates on a wider range of standard equipment. UPLC requires specialized instrumentation.[15] |
Complementary and Alternative Techniques
| Technique | Principle | Advantages for this Analyte | Disadvantages & Considerations |
| LC-MS | Couples HPLC/UPLC separation with mass spectrometry detection. | Unambiguous Identification: Provides molecular weight and fragmentation data to definitively identify unknown impurities and degradation products.[19] | Higher cost and complexity. Not typically used for routine QC release testing but essential for method development and impurity characterization. |
| Gas Chromatography (GC) | Separates volatile compounds in the gas phase. | Can detect volatile or semi-volatile process impurities (e.g., residual solvents) not visible by HPLC. | The analyte itself is not sufficiently volatile and is highly polar, requiring derivatization, which adds complexity and potential for artifacts.[18][20] |
| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in a high-voltage field. | Orthogonal Selectivity: Separation is based on charge-to-size ratio, offering a completely different mechanism than RP-HPLC. Provides very high separation efficiency.[21] | Can be less robust than HPLC for routine use. Sensitivity can be lower without specialized concentration techniques. |
| Chiral HPLC | Uses a chiral stationary phase (CSP) to separate enantiomers. | Essential for Stereoisomeric Purity: If the synthesis can produce stereoisomers, a dedicated chiral method is mandatory.[22][23] | Requires specialized, often expensive, columns and dedicated method development. Not a replacement for the achiral purity method. |
Visualization of Analytical Workflows
Diagrams provide a clear, high-level overview of the complex processes involved in method development and selection.
Caption: Workflow for developing a stability-indicating HPLC method.
Caption: Decision guide for selecting the appropriate analytical technique.
Conclusion and Recommendations
For the routine purity analysis of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine , a well-validated, stability-indicating RP-HPLC-UV method is the most appropriate and defensible choice for a quality control environment. It offers a balance of robustness, reliability, and performance that meets global regulatory expectations.
For laboratories requiring higher throughput or facing complex impurity profiles, transitioning the validated method to a UPLC platform is a logical and powerful upgrade, offering significant gains in speed and resolution.[24] Furthermore, during development and for the investigation of any unknown impurities that may arise during stability studies, LC-MS is an indispensable complementary tool for structural elucidation.[19] The use of orthogonal techniques like CE or specialized methods like chiral HPLC should be considered based on specific risks and requirements identified during the product's lifecycle. This multi-faceted approach ensures a comprehensive understanding of the API's purity profile, safeguarding the quality and integrity of the final drug product.
References
-
Tidke, K. J., & Solanki, P. R. (n.d.). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org. Available at: [Link].
- Wang, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences.
-
(1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Journal of Chromatographic Science. Available at: [Link].
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Alispharm. Available at: [Link].
-
Chromatography Forum. (2011). Amines by GC-MS. Chromatography Forum. Available at: [Link].
-
GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. Available at: [Link].
-
Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech. Available at: [Link].
-
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link].
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link].
- (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Asian Journal of Pharmaceutical Analysis.
-
Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal. Available at: [Link].
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link].
-
SCIEX. (n.d.). Education. SCIEX. Available at: [Link].
-
de Faria, D. B., et al. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. Available at: [Link].
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link].
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link].
-
MedCrave online. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link].
-
(n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link].
-
(n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link].
-
Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link].
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals.
-
Eastern Analytical Symposium. (n.d.). E13 - Quality Control of Small Molecule Drugs. Eastern Analytical Symposium. Available at: [Link].
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link].
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link].
-
Niessen, W. M. A. (2000). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link].
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. Available at: [Link].
-
Sestito, S., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link].
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link].
-
Dong, M. W. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC. Available at: [Link].
-
(2004). Chiral separation of natural and unnatural amino acid derivatives by micro-HPLC on a Ristocetin A stationary phase. Journal of Biochemical and Biophysical Methods. Available at: [Link].
-
Malesevic, M., et al. (2014). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. Available at: [Link].
-
Logoyda, L., et al. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available at: [Link].
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Comparison Guide: [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine vs. Piperidinyl Analogs
Executive Summary: The Strategic Scaffold Choice
In the optimization of aminopyrimidine-based kinase inhibitors and GPCR ligands (specifically Histamine H4 and Adenosine receptors), the choice between a pyrrolidine (5-membered) and piperidine (6-membered) substituent at the C2 position is a critical decision point.
This guide objectively compares [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine (Compound A) against its piperidinyl analog (Compound B). While structurally similar, the transition from a 5- to 6-membered ring induces significant shifts in lipophilicity (LogP), metabolic stability, and binding vector orientation.
Key Recommendation:
-
Select the Pyrrolidine Analog (Compound A) if your priority is solubility , metabolic stability (reduced oxidative clearance), and a compact binding vector .
-
Select the Piperidinyl Analog (Compound B) if your target requires higher lipophilicity for BBB penetration or if the binding pocket demands a bulkier hydrophobic fill (Chair conformation).
Physicochemical Profiling
The following data compares the core physicochemical properties of the two fragments. These values are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior early in the design cycle.
| Property | [2-(Pyrrolidin-1-yl)...][1][2][3][4][5] (Cmpd A) | [2-(Piperidin-1-yl)...] (Cmpd B) | Impact Analysis |
| Formula | C | C | One methylene unit difference (-CH |
| MW ( g/mol ) | 178.24 | 192.26 | Piperidine adds ~14 Da; negligible impact on Ligand Efficiency (LE). |
| cLogP (Est.) | ~0.6 - 0.9 | ~1.1 - 1.4 | Critical: Piperidine is more lipophilic (+0.5 log units). Pyrrolidine is superior for lowering lipophilicity-driven toxicity. |
| TPSA (Ų) | ~52.0 | ~52.0 | Identical polar surface area; permeability differences are driven by lipophilicity, not polarity. |
| pKa (Primary Amine) | ~9.5 | ~9.5 | The primary methanamine is the dominant basic center. |
| pKa (Ring N) | < 2.0 (Non-basic) | < 2.0 (Non-basic) | The N1 nitrogen is conjugated to the electron-deficient pyrimidine ring, rendering it non-basic in both cases. |
| Conformation | Envelope (Flexible) | Chair (Rigid) | Piperidine provides a rigid hydrophobic bulk; Pyrrolidine is more adaptable. |
Structural & Conformational Analysis
The "Scaffold Hop" from pyrrolidine to piperidine is not merely a change in size; it is a change in vector orientation and space filling .
Vector Analysis
-
Pyrrolidine (Compound A): The bond angles in the 5-membered ring (approx 108°) compress the substituents. The N-C bonds are slightly retracted, often allowing the pyrimidine core to sit deeper in restricted pockets (e.g., the ATP binding site of CDK or JAK kinases).
-
Piperidine (Compound B): The 6-membered ring adopts a chair conformation with bond angles near 109.5°. This creates a "thicker" profile perpendicular to the aromatic plane. If the binding pocket is narrow (flat), the piperidine analog may suffer steric clashes.
Diagram: Structural Relationship & Binding Modes
The following diagram illustrates the structural relationship and the key interaction points for these scaffolds.
Figure 1: Structural comparison showing the shared pyrimidine core and the divergent steric demands of the pyrrolidine vs. piperidine rings.
Experimental Synthesis Protocols
For researchers synthesizing these fragments or their derivatives, the following protocol ensures high yield and purity. The synthesis relies on an SNAr (Nucleophilic Aromatic Substitution) strategy.
Protocol: Synthesis of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine
Reagents:
-
2-chloropyrimidine-4-carbonitrile (Starting Material)
-
Lithium Aluminum Hydride (LiAlH
) or Raney Nickel (Reduction Agent) -
THF (Anhydrous)
Step-by-Step Methodology:
-
SNAr Displacement (Step 1):
-
Dissolve 2-chloropyrimidine-4-carbonitrile (1.0 eq) in anhydrous THF.
-
Add Pyrrolidine (1.1 eq) and Diisopropylethylamine (DIPEA, 1.5 eq) to scavenge HCl.
-
Critical Control: Maintain temperature at 0°C initially, then warm to RT. The 4-position is more reactive, but since we start with the nitrile at C4, the C2-Cl is the target. Note: If starting with 2,4-dichloropyrimidine, regioselectivity is difficult; starting with the nitrile ensures correct placement.
-
Monitor by TLC/LCMS until conversion to 2-(pyrrolidin-1-yl)pyrimidine-4-carbonitrile is complete.
-
-
Nitrile Reduction (Step 2):
-
Cool the reaction mixture (containing the intermediate) to 0°C.
-
Slowly add LiAlH
(2.0 eq) in THF under Argon atmosphere. -
Stir for 2 hours at RT.
-
Quench: Use the Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts.
-
Filter and concentrate in vacuo.
-
-
Purification:
-
The primary amine product is polar. Purify via Reverse Phase HPLC (C18 column) using a Water/Acetonitrile gradient with 0.1% TFA or Formic Acid.
-
Workflow Diagram
Figure 2: Synthetic workflow for the generation of the target pyrrolidine-pyrimidine amine.
Metabolic Stability & Toxicology
A major differentiator between these two scaffolds is their metabolic fate.
Oxidative Metabolism (CYP450)
-
Piperidine (High Risk): The piperidine ring is highly susceptible to CYP450-mediated oxidation at the
-carbon (adjacent to Nitrogen). This leads to the formation of a lactam (2-piperidone) or ring-opening to an aldehyde, which can be reactive/toxic. -
Pyrrolidine (Lower Risk): While pyrrolidine can also undergo
-oxidation, it is generally more metabolically stable than piperidine in this context. The 5-membered ring is less prone to the specific "soft spot" oxidation seen in piperidines, often resulting in a longer half-life ( ) in microsomal stability assays.
hERG Inhibition (Cardiotoxicity)
-
Basic amines with lipophilic tails are classic pharmacophores for hERG channel inhibition (QT prolongation risk).
-
Comparison: The Pyrrolidine analog, being less lipophilic (lower LogP) and less bulky, typically shows lower hERG affinity compared to the Piperidine analog. If your piperidine lead has hERG issues, switching to pyrrolidine is a standard mitigation strategy.
References
-
BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Retrieved from
-
Vitse, O., et al. (1999). New Imidazole-4-carboxylic Acid Derivatives as Potent Histamine H3 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Pfizer Inc. (2009). Discovery of PF-00734200: A Potent DPP-IV Inhibitor. Bioorganic & Medicinal Chemistry Letters.
-
Lab-Chemicals. (2024).[8] Product Specification: [2-(pyrrolidin-1-yl)pyrimidin-4-yl]methanamine. Retrieved from
Sources
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A Comparative Guide to the Structural Validation of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine using Infrared Spectroscopy
Introduction
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and quality control. The therapeutic efficacy and safety of a pharmaceutical agent are intrinsically linked to its precise molecular architecture. This guide provides an in-depth technical analysis of validating the structure of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine, a heterocyclic compound with potential applications in medicinal chemistry. Our primary focus will be the application of Infrared (IR) spectroscopy as a rapid and informative technique for functional group identification. Furthermore, we will objectively compare its capabilities with other powerful analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a holistic perspective on a robust structural elucidation strategy.
The Target Molecule: A Structural Overview
Before delving into the spectroscopic analysis, a thorough understanding of the functional groups within [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine is paramount. This molecule is comprised of three key structural motifs:
-
A Pyrimidine Ring: An aromatic six-membered heterocycle containing two nitrogen atoms. This ring system is a common scaffold in a variety of biologically active compounds.
-
A Pyrrolidine Ring: A five-membered saturated heterocyclic amine, in this case, acting as a tertiary amine as it is N-substituted.
-
A Primary Aminomethyl Group: A primary amine (-NH₂) attached to the pyrimidine ring via a methylene (-CH₂) bridge.
The presence and connectivity of these distinct functional groups will give rise to a unique spectroscopic fingerprint, which we will explore in detail.
Fundamentals of IR Spectroscopy for Structural Elucidation
Infrared spectroscopy is a powerful technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies that correspond to their natural vibrational frequencies (stretching, bending, scissoring, rocking, wagging, and twisting). The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where each peak corresponds to a specific molecular vibration. This makes IR spectroscopy an exceptional tool for the rapid identification of functional groups present in a molecule.
Experimental Protocol: Acquiring the IR Spectrum
To obtain a high-quality IR spectrum of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine, either the Attenuated Total Reflectance (ATR) or the Potassium Bromide (KBr) pellet method can be employed. ATR is often preferred for its minimal sample preparation and rapidity.
Method 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR spectroscopy works on the principle of total internal reflection.[1] An IR beam is passed through a crystal of high refractive index (such as diamond or germanium), creating an evanescent wave that extends a few microns beyond the crystal surface.[2][3] When the sample is brought into close contact with the crystal, this evanescent wave is attenuated at frequencies corresponding to the sample's vibrational modes.[1][2]
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. Perform a background scan to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. This is crucial for a strong signal.
-
Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum by the instrument's software to produce the final absorbance or transmittance spectrum.
Method 2: KBr Pellet Technique
This traditional method involves dispersing the solid sample in a matrix of dry potassium bromide powder and pressing it into a thin, transparent pellet.[4]
Step-by-Step Protocol:
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.[5] The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent disc.[4]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum as described in the ATR method.
Data Analysis and Interpretation: The IR Spectrum of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine
The IR spectrum of our target molecule is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups. The table below outlines the anticipated vibrational modes and their corresponding wavenumber ranges.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 3400 - 3250 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂)[6] |
| 3100 - 3000 | C-H Stretching | Aromatic (Pyrimidine Ring) |
| 2980 - 2850 | C-H Stretching | Aliphatic (Pyrrolidine & -CH₂-)[7] |
| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂)[6] |
| 1600 - 1450 | C=N and C=C Stretching | Pyrimidine Ring |
| 1470 - 1440 | CH₂ Scissoring | Methylene Bridge & Pyrrolidine[8] |
| 1335 - 1250 | C-N Stretching | Aromatic Amine (Pyrimidine-N)[6] |
| 1250 - 1020 | C-N Stretching | Aliphatic Amine (Pyrrolidine & C-NH₂)[6] |
| 910 - 665 | N-H Wagging | Primary Amine (-NH₂)[6] |
Spectral Interpretation:
-
Primary Amine Confirmation: The most definitive evidence for the primary aminomethyl group will be the appearance of two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[9] The presence of a medium to strong absorption band around 1650-1580 cm⁻¹ due to N-H scissoring further corroborates this.[6] A broad band in the 910-665 cm⁻¹ range from N-H wagging would also be expected.[6]
-
Pyrimidine Ring Identification: The pyrimidine ring will be evidenced by C-H stretching vibrations just above 3000 cm⁻¹ and a series of sharp to medium intensity bands in the 1600-1450 cm⁻¹ region due to C=N and C=C bond stretching.
-
Pyrrolidine and Methylene Groups: The presence of the saturated pyrrolidine ring and the methylene bridge will be confirmed by C-H stretching absorptions in the 2980-2850 cm⁻¹ range.[7] A characteristic CH₂ scissoring vibration should also be observable around 1470-1440 cm⁻¹.[8]
-
C-N Linkages: The spectrum will also contain C-N stretching vibrations. The bond between the pyrimidine ring and the pyrrolidine nitrogen (an aromatic amine linkage) is expected to absorb in the 1335-1250 cm⁻¹ range, while the aliphatic C-N bonds of the pyrrolidine ring and the aminomethyl group will appear between 1250 and 1020 cm⁻¹.[6]
Comparative Analysis: IR Spectroscopy vs. Other Techniques
While IR spectroscopy is excellent for identifying functional groups, it provides limited information about the overall molecular framework and connectivity. For unambiguous structure determination, a combination of techniques is essential.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C.
-
¹H NMR: This technique would reveal the number of unique protons, their connectivity through spin-spin coupling, and their electronic environment. For our target molecule, we would expect to see distinct signals for the pyrimidine ring protons, the methylene bridge protons, the primary amine protons, and the protons of the pyrrolidine ring. The splitting patterns and integration of these signals would allow for the precise mapping of the proton framework.
-
¹³C NMR: This technique provides a count of the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would differentiate between aromatic carbons (pyrimidine ring) and aliphatic carbons (pyrrolidine and methylene bridge).
| Technique | Information Provided |
| IR Spectroscopy | Presence of functional groups (-NH₂, pyrimidine, pyrrolidine, -CH₂-). |
| ¹H NMR Spectroscopy | Number of non-equivalent protons, proton connectivity (neighboring protons), electronic environment of protons. |
| ¹³C NMR Spectroscopy | Number of non-equivalent carbons, hybridization of carbons (sp², sp³). |
Mass Spectrometry (MS)
Mass spectrometry provides the precise molecular weight of a compound and information about its structure through fragmentation analysis.
For [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine (C₉H₁₄N₄), the monoisotopic mass is 178.12184 Da. In an MS experiment, we would expect to see a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. The fragmentation pattern would likely involve cleavage at the bonds adjacent to the nitrogen atoms, providing further structural clues. For instance, the loss of the aminomethyl group or fragmentation of the pyrrolidine ring would result in characteristic fragment ions.
Synergistic Approach: A Multi-Technique Validation Strategy
The most robust approach to structural validation is the integration of data from multiple spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.
Caption: Workflow for integrated structural validation.
This workflow illustrates how IR spectroscopy first confirms the presence of the necessary functional groups. NMR spectroscopy then provides the detailed atomic connectivity, and Mass Spectrometry confirms the molecular formula and provides fragmentation data consistent with the proposed structure. The convergence of data from all three techniques leads to an unambiguous structural assignment.
Conclusion
Infrared spectroscopy is an indispensable tool for the initial structural validation of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine. It offers a rapid and cost-effective method to confirm the presence of the key functional groups: the primary amine, the pyrimidine ring, and the saturated aliphatic components. However, IR spectroscopy alone is insufficient for complete structural elucidation. A comprehensive and scientifically rigorous validation strategy necessitates a synergistic approach, integrating the functional group information from IR with the detailed connectivity data from NMR spectroscopy and the molecular weight and fragmentation evidence from Mass Spectrometry. This multi-technique approach ensures the highest level of confidence in the structural integrity of synthesized molecules, a critical requirement for advancing compounds in the drug development pipeline.
References
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PubChem. 4-Methylpyrimidine. National Center for Biotechnology Information. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]
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PIKE Technologies. Principles of ATR. [Link]
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Wikipedia. Attenuated total reflection. [Link]
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NIST. Pyrimidine, 4-methyl-. NIST Chemistry WebBook. [Link]
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Sphinix Knowledge House. Synthesis and studies of some substituted pyrimidines. [Link]
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Shimadzu. KBr Pellet Method. [Link]
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PubChemLite. [2-(pyrrolidin-1-yl)pyrimidin-4-yl]methanamine. [Link]
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MDPI. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]
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MDPI. Publication: The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. [Link]
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Scientific Research. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
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PubMed. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. [Link]
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Safety Operating Guide
Proper Disposal Procedures: [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine
The following guide details the proper disposal procedures for [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine (CAS: 944902-04-9). This protocol is designed for research environments and emphasizes containment, segregation, and regulatory compliance.
Chemical Identity & Hazard Characterization[1][2]
Before initiating disposal, you must validate the waste stream. This compound is an aminopyrimidine derivative incorporating a pyrrolidine ring. Structurally, it combines a basic secondary amine (pyrrolidine) with a primary amine (methanamine) attached to a pyrimidine core.
Key Chemical Properties:
-
CAS Number: 944902-04-9
-
Molecular Formula: C
H N [1] -
Molecular Weight: 178.24 g/mol [2]
-
Acidity/Basicity: Strongly Basic (due to pyrrolidine and primary amine moieties).
Hazard Profile (Derived from Structural Analogs)
Note: While specific toxicological data for this exact CAS is limited, safety protocols must default to the hazards of its constituent pharmacophores (pyrrolidine and aminopyrimidines).
| Hazard Class | Risk Description | GHS Signal |
| Corrosivity | Likely to cause severe skin burns and eye damage (Skin Corr.[3] 1B). | DANGER |
| Acute Toxicity | Harmful or toxic if swallowed/inhaled (consistent with aminopyrimidines).[4][5] | WARNING |
| Reactivity | Incompatible with strong oxidizing agents and strong acids. | CAUTION |
Waste Classification & Segregation
Proper segregation is the single most critical step to prevent accidental reactions in the waste stream.
RCRA Classification (USA)
Under the Resource Conservation and Recovery Act (RCRA), this compound, if discarded as a pure commercial chemical product, does not have a specific "P" or "U" list code. However, it is likely to exhibit the Characteristic of Corrosivity (D002) if in aqueous solution with pH
Directive: Manage as Hazardous Organic Waste (Basic/Toxic) .
Segregation Rules
-
DO NOT MIX with acidic waste streams (e.g., HCl, H
SO ). Exothermic neutralization can pressurize containers. -
DO NOT MIX with oxidizing agents (e.g., peroxides, nitrates).
-
Isolate from general organic solvents if the waste contains heavy metals or other incompatible catalysts.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance or Contaminated Solids)
-
Containerization: Collect solid waste in a chemically compatible container, preferably a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: "[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine, Solid"
-
Hazards: "Corrosive, Toxic"
-
-
Debris: Place contaminated gloves, weigh boats, and paper towels into a separate double-bagged "Solid Hazardous Debris" container.
B. Liquid Waste (Reaction Mixtures/Stock Solutions)
-
pH Check: If the waste is an aqueous solution, verify pH. If pH > 12, it is Corrosive (D002).
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the waste drum.
-
Transfer: Use a funnel to transfer liquid into the "Basic Organic Waste" carboy.
-
Critical: Leave at least 10% headspace in the container to allow for thermal expansion.
-
-
Secondary Containment: Store the carboy in a secondary tray capable of holding 110% of the container's volume.
C. Final Disposal
-
Method: High-temperature incineration is the required disposal method to ensure complete thermal destruction of the nitrogenous heterocycles.
-
Logistics: Contact your institution's EHS department or a licensed hazardous waste contractor (e.g., Clean Harbors, Veolia) for pickup.
Emergency Response: Spill Management
PPE Required: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and a face shield if handling large volumes.
Spill Cleanup Procedure:
-
Evacuate & Ventilate: Clear the immediate area.
-
Neutralize:
-
Liquids: Apply a weak acid neutralizer (e.g., Citric Acid or a commercial "Base Neutralizer"). Test pH to ensure it is between 5 and 9.
-
Solids: Do not dry sweep. Cover with a damp absorbent pad to prevent dust generation.
-
-
Absorb: Use an inert absorbent (vermiculite or clay).
-
Collect: Scoop material into a hazardous waste pail. Label as "Spill Debris - Contains [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine".[1][6]
-
Decontaminate: Wash the surface with soap and water; collect the rinsate as hazardous waste.
Visual Workflow: Disposal Decision Tree
The following diagram outlines the logical flow for determining the correct waste stream.
Caption: Decision logic for segregating [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine waste streams based on physical state and pH.
References
-
PubChem. (n.d.). [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine (Compound).[1][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]
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- 2. cas 944902-04-9|| where to buy [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine [chemenu.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
